molecular formula C10H8FN3 B6523022 N-(4-fluorophenyl)pyrazin-2-amine CAS No. 94920-78-2

N-(4-fluorophenyl)pyrazin-2-amine

Cat. No. B6523022
CAS RN: 94920-78-2
M. Wt: 189.19 g/mol
InChI Key: DZUUPVOENRDKHW-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C11H10FN3 . It has a molecular weight of 203.22 .


Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrazine ring attached to a fluorophenyl group . Theoretical studies have been done on similar compounds, elucidating their structures and active sites where charge-transfer occurs .

Biochemical Analysis

Biochemical Properties

N-(4-fluorophenyl)pyrazin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission. Additionally, this compound has been shown to interact with reactive oxygen species, influencing oxidative stress levels within cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to altered nerve signal transmission, potentially affecting behavior and movement. In other cell types, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating oxidative stress levels. The compound’s ability to interact with reactive oxygen species can lead to changes in the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This inhibition results in increased acetylcholine levels, which can affect nerve signal transmission. Additionally, this compound can interact with reactive oxygen species, leading to changes in oxidative stress levels and subsequent effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in oxidative stress levels and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nerve signal transmission and improved antioxidant defense. At high doses, this compound can have toxic or adverse effects, including neurotoxicity and oxidative damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels by modulating oxidative stress and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. This compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence oxidative stress levels and mitochondrial function. The compound’s localization can also affect its interactions with enzymes and other biomolecules, modulating its biochemical properties .

properties

IUPAC Name

N-(4-fluorophenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUUPVOENRDKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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